2-Amino-5-nitrobenzoic acid

Overview

Description

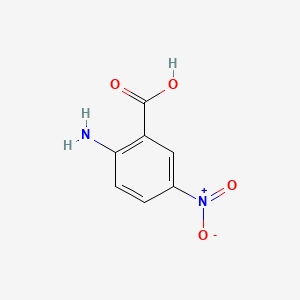

2-Amino-5-nitrobenzoic acid is an organic compound with the molecular formula C7H6N2O4. It is a derivative of benzoic acid, where the amino group is positioned at the second carbon and the nitro group at the fifth carbon of the benzene ring. This compound is known for its applications in the synthesis of dyes and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-5-nitrobenzoic acid can be synthesized through several methods. One common method involves the nitration of 2-aminobenzoic acid. The reaction typically uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position .

Another method involves the oxidation of 5-nitroisatin. In this process, 5-nitroisatin is dissolved in a sodium hydroxide solution and then treated with hydrogen peroxide at controlled temperatures. The reaction mixture is then acidified to precipitate the product .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for yield and purity, using controlled reaction conditions and purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-nitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

Substitution: The amino group can participate in electrophilic substitution reactions, such as diazotization followed by coupling with phenols or amines to form azo compounds.

Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions.

Common Reagents and Conditions

Reduction: Iron powder and hydrochloric acid, or palladium on carbon with hydrogen gas.

Substitution: Sodium nitrite and hydrochloric acid for diazotization, followed by coupling agents like phenols or amines.

Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

Reduction: 2,5-Diaminobenzoic acid.

Substitution: Various azo compounds depending on the coupling agent used.

Oxidation: 2-Nitro-5-nitrosobenzoic acid or other oxidized derivatives.

Scientific Research Applications

Applications Overview

The primary applications of 2-amino-5-nitrobenzoic acid include:

- Dye Manufacturing : It serves as an intermediate in the synthesis of various dyes, including azo dyes and indigo dyes.

- Pharmaceuticals : The compound is utilized in the preparation of pharmaceuticals, particularly in the synthesis of nitro-substituted compounds.

- Research and Development : It is employed in scientific studies to understand molecular interactions and crystal structures.

Dye Manufacturing

This compound is crucial in the production of azo dyes due to its functional groups that facilitate azo coupling reactions. The presence of both amino and nitro groups allows for versatile chemical reactions, making it a valuable precursor for synthesizing various dye compounds.

| Dye Type | Example Compounds | Application |

|---|---|---|

| Azo Dyes | Direct Black 91 | Used in textile dyeing |

| Indigo Dyes | Indigo Blue | Widely used in denim and cotton fabrics |

Studies have shown that o-aminocarboxylic acids, like this compound, are particularly effective for azo dye synthesis due to their stability under reaction conditions .

Pharmaceutical Synthesis

In pharmaceuticals, this compound acts as an intermediate for synthesizing various bioactive compounds. Its application extends to the preparation of nitro-substituted quinazolones, which are important in medicinal chemistry.

| Pharmaceutical Compound | Synthesis Methodology | Yield (%) |

|---|---|---|

| Nitroquinazolones | Reaction with acyl chlorides | 70 |

| Azo Compounds | Azo coupling with diazonium salts | Variable |

Research indicates that this compound can enhance the bioactivity of certain drugs through modifications that incorporate its structure .

Research Studies

Recent studies have focused on the structural analysis and molecular interactions involving this compound. The compound exhibits interesting hydrogen bonding patterns that contribute to its crystal structure stability.

Case Study: Crystal Structure Analysis

A study published in IUCr Journals detailed the crystal structure of this compound, highlighting its inversion dimers linked by hydrogen bonds. This structural insight provides a foundation for understanding its reactivity and potential applications in material science .

Mechanism of Action

The mechanism of action of 2-Amino-5-nitrobenzoic acid depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for enzymes, interacting with active sites and affecting enzyme activity. In pharmaceutical applications, its mechanism may involve interactions with cellular targets, leading to therapeutic effects such as anti-inflammatory or antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

- 2-Amino-5-bromobenzoic acid

- 2-Amino-5-methoxybenzoic acid

- 2-Amino-6-nitrobenzoic acid

- 5-Amino-2-nitrobenzoic acid

Uniqueness

2-Amino-5-nitrobenzoic acid is unique due to the specific positioning of the amino and nitro groups on the benzene ring, which imparts distinct chemical properties and reactivity. This positioning allows for selective reactions and applications that may not be achievable with other similar compounds .

Biological Activity

2-Amino-5-nitrobenzoic acid (2A5NBA) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including antibacterial properties, structural characteristics, and its role in drug development.

Chemical Structure and Properties

This compound is a member of the aminobenzoic acid family, characterized by the presence of both amino and nitro groups on the benzene ring. Its molecular formula is with a molecular weight of approximately 182.14 g/mol. The compound exhibits a melting point of 270 °C (dec.) and is soluble in various solvents, making it versatile for synthesis and application in medicinal chemistry .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of 2A5NBA and its derivatives. Notably, organotin(IV) complexes derived from this compound have shown significant antibacterial activity against Gram-positive bacteria. The synthesized complexes exhibited improved efficacy compared to the parent acid. For instance, triphenyltin(IV) complexes demonstrated superior antibacterial effects, indicating that modifications to the original structure can enhance biological activity .

Table 1: Antibacterial Activity of Organotin(IV) Complexes Derived from 2A5NBA

| Complex Type | Bacterial Strain | Inhibition Zone (mm) | Remarks |

|---|---|---|---|

| Monomeric R2Sn | Staphylococcus aureus | 15 | Moderate activity |

| Dimeric Complex | Bacillus subtilis | 20 | High activity |

| Triphenyltin(IV) | Enterococcus faecalis | 25 | Superior antibacterial effect |

The mechanism through which 2A5NBA exerts its antibacterial effects appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. The coordination of the tin atom in organotin complexes plays a crucial role in enhancing their interaction with bacterial cells, leading to increased permeability and subsequent cell death .

Case Studies and Research Findings

Several studies have investigated the biological applications of 2A5NBA:

- Synthesis and Characterization : A study focused on synthesizing organotin(IV) carboxylate complexes derived from 2A5NBA. The complexes were characterized using various spectroscopic techniques, confirming successful coordination through carboxylate anions .

- Structural Analysis : X-ray diffraction studies revealed that the molecular structure of 2A5NBA is stabilized by hydrogen bonds, contributing to its biological activity. The compound forms centrosymmetric dimers through intermolecular hydrogen bonding .

- In Vitro Studies : In vitro assays demonstrated that organotin complexes derived from 2A5NBA possess significant cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy .

Q & A

Q. What are the optimal synthetic routes and purification methods for 2-amino-5-nitrobenzoic acid in academic research?

Basic Research Focus

The compound is typically synthesized via direct nitration of anthranilic acid derivatives or through benzoylation reactions. For example, reacting this compound with excess benzoyl chloride in pyridine under reflux yields benzoylated derivatives . Purification often involves recrystallization from ethanol, yielding yellow needles with a melting point of 275–276°C . Conflicting melting points (e.g., 168°C in some commercial samples ) highlight the need for purity validation via HPLC or elemental analysis.

Q. How can researchers resolve discrepancies in reported melting points and structural data for this compound?

Advanced Data Validation

Discrepancies in melting points (e.g., 278°C , 280°C decomposition ) may arise from impurities, polymorphic forms, or measurement conditions. To validate purity:

- Perform elemental analysis (C, H, N, O content) and compare with theoretical values (C: 46.16%, H: 3.32%, N: 15.38%, O: 35.14%) .

- Use thermogravimetric analysis (TGA) to assess decomposition patterns.

- Cross-reference X-ray crystallography data (e.g., planar molecular conformation, hydrogen-bonded dimers ) to confirm structural integrity.

Q. What crystallographic tools and methodologies are recommended for analyzing hydrogen-bonding networks in this compound?

Advanced Structural Analysis

The crystal structure (space group P2₁/c) features intramolecular N–H⋯O and intermolecular O–H⋯O hydrogen bonds, forming R₂²(8) and R₃³(16) motifs . Recommended workflows:

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with MoKα radiation.

- Refinement : Employ SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters .

- Visualization : ORTEP-3 or WinGX for generating thermal ellipsoid plots and hydrogen-bond diagrams .

- Validation : Check for graph-set consistency using Etter’s formalism to categorize hydrogen-bond patterns .

Q. How can this compound be utilized in coordination chemistry, and what spectroscopic techniques confirm complex formation?

Advanced Coordination Chemistry

The compound acts as a bidentate ligand via its carboxylate and amino groups. Example methodology for organotin(IV) complexes:

- Synthesis : React this compound with R₂SnCl₂ (R = methyl, butyl) in methanol under reflux .

- Characterization :

- FTIR : Confirm deprotonation of –COOH (loss of ~1700 cm⁻¹ peak) and Sn–O coordination (new peaks at 450–600 cm⁻¹) .

- ¹¹⁹Sn NMR : Identify coordination geometry (e.g., six-coordinate for R₂Sn complexes with δSn ~–200 ppm) .

- Elemental Analysis : Verify stoichiometry (e.g., C: 43.2%, H: 4.1%, N: 9.6% for [Me₂Sn(L)₂]) .

Q. What methodologies are employed to evaluate the biological activity of derivatives, such as organotin(IV) complexes of this compound?

Advanced Biological Screening

- Antibacterial Assays : Use agar well diffusion at 1.0 mg/mL against Staphylococcus aureus and Bacillus subtilis. Compare inhibition zones to chloramphenicol (30 µg/disc) .

- Structure-Activity Insights : Triphenyltin(IV) derivatives show enhanced activity due to lipophilicity and Sn–N/O bond stability .

- Toxicity Profiling : Perform cytotoxicity assays (e.g., MTT on mammalian cells) to rule off-target effects.

Q. How do functional groups (amino, nitro, carboxyl) influence the reactivity of this compound in dye synthesis?

Applied Chemistry Focus

- Auxochrome Effects : The amino group (–NH₂) enhances solubility in acidic/basic media, while the nitro group (–NO₂) stabilizes π-conjugation in azo dyes .

- Derivatization : Modify the carboxyl group via esterification or amidation to tune solubility and binding affinity.

- Synthetic Example : Couple with diazonium salts under ice-cold conditions (0–5°C) to form nitro-substituted azo dyes .

Q. What computational tools can predict the supramolecular assembly of this compound in crystal engineering?

Advanced Modeling

Properties

IUPAC Name |

2-amino-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c8-6-2-1-4(9(12)13)3-5(6)7(10)11/h1-3H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCHWTKMOWXHLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060668 | |

| Record name | Benzoic acid, 2-amino-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

616-79-5 | |

| Record name | 2-Amino-5-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-amino-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINO-5-NITROBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-AMINO-5-NITROBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-amino-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-amino-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitroanthranilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.